molecular formula C20H18F7N3O B2531314 N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-36-3

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2531314
CAS No.: 303091-36-3
M. Wt: 449.373
InChI Key: BVPMHZWMFNDOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a trifluoromethyl-rich phenyl group (3,5-bis(trifluoromethyl)phenyl) linked via an acetamide bridge to a piperazine ring substituted with a 4-fluorophenyl moiety.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7N3O/c21-15-1-3-17(4-2-15)30-7-5-29(6-8-30)12-18(31)28-16-10-13(19(22,23)24)9-14(11-16)20(25,26)27/h1-4,9-11H,5-8,12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPMHZWMFNDOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303091-36-3
Record name N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 3,5-bis(trifluoromethyl)aniline: This can be achieved through the nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction.

    Formation of 4-(4-fluorophenyl)piperazine: This involves the reaction of piperazine with 4-fluorobenzyl chloride.

    Coupling Reaction: The final step involves coupling 3,5-bis(trifluoromethyl)aniline with 4-(4-fluorophenyl)piperazine in the presence of acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic properties.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.

    Pathways Involved: The compound modulates the activity of these receptors and enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Piperazine-Substituted Acetamides

Compound Name Key Structural Differences Potential Functional Implications Source
N-[3,5-Bis(trifluoromethyl)phenyl]-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide Piperazine substituted with pyrimidin-2-yl instead of 4-fluorophenyl Increased hydrogen-bonding potential via pyrimidine nitrogen atoms; may alter receptor selectivity (e.g., NK1 vs. 5-HT receptors) .
N-(1,3-Benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazinyl}acetamide Piperazine linked to 5-(trifluoromethyl)pyridin-2-yl; acetamide attached to benzodioxole Enhanced CNS penetration due to benzodioxole; trifluoromethylpyridine may improve metabolic stability .
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridyl)triazol-3-yl]sulfanyl}acetamide Piperazine replaced with triazole core; 4-chlorophenyl and 4-pyridyl substituents Triazole may improve solubility; chlorophenyl group could influence off-target binding .

Key Observations :

  • Substitution on the piperazine ring (e.g., pyrimidine vs. fluorophenyl) significantly alters receptor interaction profiles.
  • Triazole-based analogs () prioritize solubility but may sacrifice binding affinity compared to piperazine derivatives .

Trifluoromethylphenyl Modifications

Compound Name Key Modifications Functional Impact Source
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-bis(trifluoromethyl)phenyl)acetamide Allyl and pyridinyl groups on triazole; thioacetamide linkage Allyl group may introduce steric hindrance; thioether linkage could reduce oxidative stability .
N-[3,5-Bis(trifluoromethyl)phenyl]-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetamide Difluoromethylpyrazole instead of piperazine-fluorophenyl Difluoromethyl groups reduce lipophilicity compared to trifluoromethyl; pyrazole may enhance metabolic clearance .

Key Observations :

  • Trifluoromethyl groups are critical for maintaining high lipophilicity and target binding. Analogs with difluoromethyl or non-fluorinated groups show reduced metabolic resistance .
  • Thioacetamide linkages () are less stable than carbonyl-based bridges, limiting therapeutic utility.

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H23F7N4O
  • Molecular Weight : 570.47 g/mol
  • IUPAC Name : this compound

The compound features a complex structure with multiple fluorinated groups that may influence its biological activity and pharmacokinetics.

Research indicates that this compound may exert its effects through the modulation of key signaling pathways involved in cancer progression and neuronal activity.

Key Mechanisms:

  • Inhibition of STAT3 Pathway : The compound has been shown to inhibit the STAT3 signaling pathway, which is critical in many cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Regulation of HNF 4α : It has been suggested that the compound may interact with HNF 4α, a transcription factor involved in liver cancer cell proliferation .

Biological Activity Assays

The biological activity of this compound has been evaluated using various cell lines and animal models.

In Vitro Studies:

  • Cell Lines : The compound was tested on HepG2 and Hep3B liver cancer cell lines.
  • Concentration Range : Effective concentrations ranged from 1 µM to 10.8 µM over periods up to 72 hours.
  • Results : Significant inhibition of cell growth and colony formation was observed, alongside induction of apoptosis .

In Vivo Studies:

Animal studies demonstrated that administration of the compound at 5 mg/kg significantly inhibited liver tumor growth. The mechanism was linked to enhanced expression and DNA binding activity of HNF 4α, further supporting its role in cancer therapy .

Case Studies

Several studies have explored the efficacy of related compounds with similar structural motifs:

  • Naphthofuran Compounds : A study on a naphthofuran derivative showed that it inhibited liver tumor growth by modulating HNF 4α and inhibiting STAT3 pathways .
  • Related Compounds : Other compounds with trifluoromethyl groups have demonstrated anticancer properties through similar mechanisms, highlighting the potential of fluorinated compounds in drug development .

Data Tables

Compound NameMechanismCell Line TestedEffective ConcentrationReference
This compoundInhibition of STAT3HepG2, Hep3B1 - 10.8 µM
Naphthofuran DerivativeModulation of HNF 4αHepG25 mg/kg (in vivo)
Aprepitant Related Compound BUnknownVariousNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.